molecular formula C49H70O13 B000066 Brevetoxin A CAS No. 98112-41-5

Brevetoxin A

Cat. No. B000066
CAS RN: 98112-41-5
M. Wt: 867.1 g/mol
InChI Key: MGVIMUPHKPHTKF-HQUFVKSZSA-N
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Description

Synthesis Analysis

The total synthesis of brevetoxin A represents a significant achievement in the field of organic chemistry due to the molecule's intricate structure and the complexity of its stereochemical arrangement. Nicolaou et al. (2009) reported a successful total synthesis of brevetoxin A, highlighting the use of tetracyclic coupling partners through a Horner-Wittig olefination and subsequent steps leading to the natural product via selective oxidative processes and methylenation​​. Similarly, Crimmins et al. (2009) described a unified approach for synthesizing subunits of brevetoxin A, employing a ring-closing metathesis strategy from corresponding dienes, showcasing the synthetic versatility and challenges in constructing such a complex molecule​​.

Molecular Structure Analysis

The molecular structure of brevetoxin A is remarkable for its decacyclic ether framework, featuring multiple five- to nine-membered oxacycles and 22 tetrahedral stereocenters. This structure is responsible for the toxin's biological activity, primarily its interaction with voltage-sensitive sodium channels (VSSCs) in neural membranes, leading to disruptive effects on cellular ion homeostasis​​. The detailed structure elucidation of brevetoxin A and related compounds has been pivotal in understanding the mode of action of these toxins and their significant potency as neurotoxins.

Chemical Reactions and Properties

Brevetoxin A engages in specific chemical interactions primarily due to its polyether structure, influencing its reactivity and biological interactions. Its chemical reactions often involve interactions with sodium channels, where brevetoxins bind to site 5 on the voltage-sensitive sodium channel, enhancing cellular Na+ influx and leading to excitatory effects. This unique interaction is a critical aspect of their neurotoxicological profile, mediating their potent neurotoxic effects​​.

Physical Properties Analysis

As lipid-soluble polyether compounds, brevetoxins exhibit specific physical properties that influence their distribution and effects in marine environments and biological systems. Their lipophilicity facilitates crossing biological membranes, contributing to their potent toxicity. The solubility and stability of brevetoxins in various media are critical for their environmental persistence and impact, particularly during red tide events, where they can accumulate in marine organisms and affect human health through seafood consumption and aerosol inhalation​​.

Chemical Properties Analysis

The chemical properties of brevetoxin A, including its reactivity and interactions with biological molecules, are fundamentally linked to its complex polyether structure. The molecule's ability to bind to and modulate voltage-sensitive sodium channels underscores its role as a neurotoxin. The specificity and potency of this interaction are due to the structural features of brevetoxin A, which enable precise binding to the sodium channel receptor site, leading to alterations in ion flux and neuronal excitability​​.

Scientific Research Applications

Synthesis and Molecular Structure

  • Total Synthesis of Brevetoxin A : Brevetoxin A, a potent neurotoxin, has been synthesized in the lab. This synthesis is significant as it allows for the creation of analogues for biochemical studies, aiding in the understanding of its complex molecular structure, which includes a polycyclic macromolecule with multiple rings and stereogenic centers (Nicolaou et al., 1998).

Pharmacological Function

  • Unique Structure and Pharmacological Function : Brevetoxin A is recognized for its unique structure and its ability to enhance cellular sodium influx by binding to voltage-sensitive sodium channels. This property makes it a focus of pharmacological research (Baden, 1989).

Neurotoxicity and Cellular Effects

  • Effects on Sodium Channels : Studies on mammalian neuroblastoma cells reveal that Brevetoxin A shifts the activation of sodium channels, increasing sodium current at rest without altering channel conductance. This highlights its role in altering neuronal activity (Sheridan & Adler, 1989).
  • Potential in Stroke Therapy : Lower doses of Brevetoxins, including Brevetoxin A, may elicit neuroregeneration, suggesting a potential application in stroke therapy. However, its inflammatory properties require careful consideration (McCall et al., 2022).

Analytical Methods

  • Fluorescence-Based Assays : Development of fluorescence-based assays for Brevetoxins, including Brevetoxin A, provides a safer, quicker, and less expensive method for analyzing their binding to voltage-sensitive sodium channels. This is crucial for ongoing research and toxicity studies (McCall et al., 2014).

Therapeutic Applications

  • Stimulating Neuronal Growth : Brevetoxin derivatives show promise in enhancing neuronal growth, particularly in the context of neurodegenerative diseases and neurological disorders. This application is based on their activity on voltage-gated sodium channels and intracellular pathways (Taupin, 2009).

Environmental and Health Monitoring

  • Biomonitoring in Mammals : Techniques have been developed to monitor the presence of Brevetoxins, including Brevetoxin A, in blood, providing a method to track environmental and health impacts of these toxins (Fairey et al., 2001).

properties

IUPAC Name

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVIMUPHKPHTKF-HQUFVKSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879996
Record name Brevetoxin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brevetoxin A

CAS RN

98112-41-5
Record name Brevetoxin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98112-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brevetoxin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
KC Nicolaou, Z Yang, G Shi, JL Gunzner, KA Agrios… - Nature, 1998 - nature.com
… Brevetoxin A is the … brevetoxin A is at present unknown 8 , 9 , but strategies for its total synthesis have been contemplated for some time. The synthetic challenge posed by brevetoxin A …
Number of citations: 214 www.nature.com
WA Catterall, M Gainer - Toxicon, 1985 - Elsevier
… brevetoxin A and then ~'Na+ uptake is measured in the presence of 200 NM veratridine and brevetoxin A, … of brevetoxin A per ml. The increase in '~Na* influx caused by veratridine and …
Number of citations: 127 www.sciencedirect.com
Y Shimizu, HN Chou, H Bando… - Journal of the …, 1986 - ACS Publications
… for GB-2 toxin and T46 and brevetoxin A for GB-1 toxin. Although we have been using the name … brevetoxin A in order to avoid further confusion. (8) Tempesta, M.; Golik, J.; James, J. C.; …
Number of citations: 424 pubs.acs.org
KC Nicolaou, JL Gunzner, G Shi… - … A European Journal, 1999 - Wiley Online Library
… In this article, we describe the conversion of key intermediate 4 to 3a and 3b, and the final maneuvers that led to the total synthesis of brevetoxin A (1). … Having assessed all the …
MT Crimmins, JL Zuccarello, JM Ellis… - Organic …, 2009 - ACS Publications
A total synthesis of brevetoxin A is reported. Two tetracyclic coupling partners, prepared from previously reported advanced fragments, were effectively united via a Horner−Wittig …
Number of citations: 51 pubs.acs.org
KS Rein, DG Baden, RE Gawley - The Journal of Organic …, 1994 - ACS Publications
… B (16 rotatable bonds) to brevetoxin A (31 rotatable bonds) to … the conformational analysis of the brevetoxin A backbone, an … We also compare the conformations of the brevetoxin A and …
Number of citations: 105 pubs.acs.org
KC Nicolaou, ME Bunnage, DG McGarry… - … A European Journal, 1999 - Wiley Online Library
… strategy for the total synthesis of brevetoxin A. This approach relies upon dissection of the … of the total synthesis of brevetoxin A (1).[19] The molcular structure of brevetoxin A (1) was first …
KC Nicolaou, PA Wallace, S Shi… - … A European Journal, 1999 - Wiley Online Library
… sets the stage for the implementation of the final strategy towards brevetoxin A (1). In the following article, we present the construction of the required building blocks for brevetoxin A (1). …
KC Nicolaou, G Shi, JL Gunzner… - … A European Journal, 1999 - Wiley Online Library
… developed for the construction of the brevetoxin A (1) key fragments GHIJ … brevetoxin A (1). In the following article,[22] we describe the closing stages of the total synthesis of brevetoxin A…
J Pawlak, MS Tempesta, J Golik… - Journal of the …, 1987 - ACS Publications
… by NMR data, which enabled one to reconstruct the structure of brevetoxin A in a logical … independent structural studies on brevetoxin-A (BTX-A), which after proposals of a transitional …
Number of citations: 103 pubs.acs.org

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